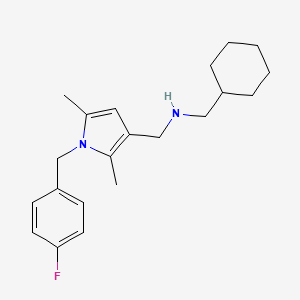

Antitubercular agent-15

Description

BenchChem offers high-quality Antitubercular agent-15 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antitubercular agent-15 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H29FN2 |

|---|---|

Molecular Weight |

328.5 g/mol |

IUPAC Name |

1-cyclohexyl-N-[[1-[(4-fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]methyl]methanamine |

InChI |

InChI=1S/C21H29FN2/c1-16-12-20(14-23-13-18-6-4-3-5-7-18)17(2)24(16)15-19-8-10-21(22)11-9-19/h8-12,18,23H,3-7,13-15H2,1-2H3 |

InChI Key |

OKMGWUOJCFXGRV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1CC2=CC=C(C=C2)F)C)CNCC3CCCCC3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism and Efficacy of Antitubercular Agent BNF15

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Tuberculosis remains a primary cause of mortality from infectious diseases globally, necessitating the discovery of novel, effective therapeutic agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb) underscores the urgency for new compounds with potent activity. This document details the characterization and mechanism of action of BNF15, a novel benzonaphthofurandione derivative, which has demonstrated significant promise against both drug-sensitive and drug-resistant strains of M.tb.

Introduction to BNF15

BNF15 is a novel compound derived from a combinatorial library based on a naphtho[2,3-b]benzofuran-6,11-dione structure. It was identified following a screening campaign that initially found activity in 2-nitronaphtho[2,3-b]benzofuran-6,11-dione. Among 15 newly synthesized derivatives, BNF15 emerged as a lead candidate due to its potent and broad-spectrum activity against various strains of Mycobacterium tuberculosis.[1]

In Vitro Efficacy and Potency

The primary efficacy of BNF15 was established by determining its Minimum Inhibitory Concentration (MIC) against a panel of drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) clinical isolates of M. tuberculosis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC of BNF15 was determined for various M.tb strains and compared with first-line antitubercular drugs. The results are summarized below.

| Strain | Compound | MIC (μg/mL) |

| H37Rv (Drug-Sensitive) | BNF15 | 0.02 - 0.78 |

| XDR M. tuberculosis | BNF15 | 0.02 - 0.78 |

Table 1: Summary of Minimum Inhibitory Concentration (MIC) values for BNF15 against M. tuberculosis strains.[1]

Experimental Protocol: MIC Determination via RLU Assay

The antimycobacterial activity of BNF15 was quantified using a Relative Light Unit (RLU) assay.

-

Bacterial Culture: M. tuberculosis strains (H37Rv and XDR) were cultured in Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80.

-

Compound Preparation: BNF15 was dissolved in DMSO to create stock solutions, which were then serially diluted in a 96-well plate.

-

Inoculation: Bacterial cultures were added to each well to achieve a standard inoculum size.

-

Incubation: The plates were incubated for a specified period to allow for bacterial growth.

-

RLU Measurement: After incubation, a reagent that produces light in the presence of viable bacteria (e.g., containing luciferin/luciferase for ATP measurement) was added to each well. The light emission (RLU) was measured using a luminometer.

-

Data Analysis: The RLU values were plotted against compound concentration. The MIC was defined as the lowest concentration of BNF15 that resulted in a significant reduction in RLU, indicating inhibition of bacterial growth. Against both H37Rv and XDR strains, BNF15 significantly reduced RLU values at concentrations from 0.78 to 3.12 μg/ml.[1]

Intracellular Bactericidal Activity

A critical characteristic of an effective antitubercular agent is its ability to eliminate mycobacteria residing within host macrophages. BNF15 was evaluated for its bactericidal effect against intracellular M.tb.

Quantitative Data: Intracellular Killing Efficacy

The ability of BNF15 to kill M.tb within infected macrophages was quantified and compared to first-line drugs Isoniazid (INH) and Rifampicin (RIF).

| Target Strain | Compound | Concentration (μg/mL) | % Bacteria Killed |

| XDR M. tuberculosis | BNF15 | 0.78 | ~74% |

| BNF15 | 1.56 | ~90% | |

| BNF15 | 3.12 | ~97% | |

| Isoniazid (INH) | 6.25 | ~70% | |

| Isoniazid (INH) | 12.5 | ~75% | |

| Rifampicin (RIF) | 25 | ~62% | |

| Rifampicin (RIF) | 50 | ~94% |

Table 2: Intracellular killing of XDR M. tuberculosis by BNF15 and first-line drugs within macrophages after 72 hours.[1]

Experimental Protocol: Macrophage Infection Assay

-

Cell Culture: A macrophage cell line (e.g., THP-1) is cultured and differentiated into mature macrophages.

-

Infection: The macrophages are infected with M. tuberculosis (H37Rv or XDR) at a specific multiplicity of infection (MOI).

-

Compound Treatment: After allowing for phagocytosis, extracellular bacteria are washed away, and the infected cells are treated with various concentrations of BNF15, INH, or RIF.

-

Incubation: The treated, infected cells are incubated for 72 hours.

-

Cell Lysis & CFU Counting: After incubation, the macrophages are lysed to release intracellular bacteria. The lysate is serially diluted and plated on solid agar (e.g., Middlebrook 7H11).

-

Data Analysis: After incubation of the plates, colony-forming units (CFU) are counted. The percentage of bacteria killed is calculated by comparing the CFU counts from treated wells to untreated control wells.

Synergy with First-Line Antitubercular Drugs

To assess its potential role in combination therapy, BNF15 was tested for synergistic, additive, or antagonistic interactions with existing first-line drugs.

Quantitative Data: Combination Therapy Effects

The interaction between BNF15 and first-line drugs was evaluated using a checkerboard assay.

| Target Strain | Drug Combination | Interaction Type |

| H37Rv | BNF15 + Rifampicin (RIF) | Partial Synergy |

| BNF15 + Isoniazid (INH) | Additive | |

| BNF15 + Streptomycin (STR) | Additive | |

| XDR M. tuberculosis | BNF15 + Rifampicin (RIF) | Partial Synergy |

| BNF15 + Isoniazid (INH) | Additive | |

| BNF15 + Streptomycin (STR) | Partial Synergy |

Table 3: Summary of synergistic and additive effects of BNF15 in combination with first-line antitubercular drugs.[1]

Experimental Protocol: Checkerboard (Synergy) Assay

-

Plate Setup: In a 96-well plate, Drug A (e.g., BNF15) is serially diluted along the rows, and Drug B (e.g., RIF) is serially diluted along the columns.

-

Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

-

Incubation & Measurement: The plate is incubated, and bacterial growth is assessed using a viability assay (e.g., RLU or resazurin reduction).

-

FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated for each combination. The FICI is the sum of the MIC of each drug in combination divided by its MIC when used alone.

-

Interaction Classification:

-

Synergy: FICI ≤ 0.5

-

Partial Synergy: 0.5 < FICI < 1.0

-

Additive: FICI = 1.0

-

Antagonism: FICI > 4.0

-

Logical and Experimental Workflows

The evaluation of BNF15 followed a logical progression from initial screening to detailed characterization of its activity profile.

Caption: Experimental workflow for the evaluation of antitubercular agent BNF15.

Conclusion

BNF15 is a potent antitubercular agent with significant activity against both drug-sensitive and, critically, extensively drug-resistant strains of M. tuberculosis. Its ability to effectively kill intracellular mycobacteria at concentrations superior to some first-line drugs highlights its therapeutic potential.[1] Furthermore, its additive and synergistic interactions with existing drugs like Rifampicin suggest that BNF15 could be a valuable component of future combination therapy regimens, potentially shortening treatment duration and overcoming resistance. Further studies are warranted to fully elucidate its specific molecular target and to advance its development as a clinical candidate.

References

Unable to Identify "BNF15" in Scientific Literature

An extensive search of publicly available scientific and technical databases has yielded no information on a compound or molecule designated as "BNF15."

Our comprehensive search strategy, designed to uncover information regarding the discovery, synthesis, and biological pathways of "BNF15," did not return any relevant results. This suggests that "BNF15" may be:

-

A novel or internal compound designation not yet disclosed in public literature.

-

A potential misspelling or an alternative nomenclature for a known compound.

-

A proprietary molecule for which information is not publicly accessible.

To proceed with your request for an in-depth technical guide, we require further clarification. Please provide any of the following information you may have:

-

The correct or alternative name(s) of the compound.

-

Any associated research institution, company, or principal investigator.

-

Relevant publication titles, authors, or journal citations.

-

The chemical structure or class of the molecule.

Without a verifiable starting point, we are unable to generate the requested technical guide, including data tables, experimental protocols, and pathway diagrams. We are committed to providing an accurate and detailed response and look forward to receiving additional information to fulfill your request.

Technical Guide: Initial Screening of 2-Nitronaphtho[2,3-b]benzofuran-6,11-dione Derivatives

Disclaimer: Publicly available research literature does not contain specific experimental data for the initial screening of 2-nitronaphtho[2,3-b]benzofuran-6,11-dione derivatives. This guide has been constructed based on established methodologies for the synthesis and biological evaluation of the parent scaffold, naphtho[2,3-b]benzofuran-6,11-dione, and its structural analogues. The experimental protocols and potential biological activities described herein are extrapolated from these closely related compounds and should be considered as a strategic framework for initiating research on the title derivatives.

Introduction

Naphthofuran-dione scaffolds are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their prevalence in biologically active natural products and their synthetic analogues.[1] Derivatives of the parent structures, such as naphtho[2,3-b]furan-4,9-dione, are recognized for a wide spectrum of pharmacological activities, including potent anticancer, antibacterial, and anti-inflammatory properties.[2] Specifically, the isomeric naphtho[2,3-b]benzofuran-6,11-dione core has been identified as an inhibitor of steroid sulfatase, a key enzyme implicated in hormone-dependent cancers.[3]

The introduction of a nitro (-NO₂) group is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The strong electron-withdrawing nature of the nitro group can significantly alter molecular interactions, potentially enhancing biological activity. This guide provides a proposed framework for the initial synthesis and in vitro screening of novel 2-nitronaphtho[2,3-b]benzofuran-6,11-dione derivatives, focusing on the evaluation of their cytotoxic potential against human cancer cell lines.

Proposed Synthesis

A plausible synthetic route for the target compounds can be adapted from established palladium-catalyzed methods. A single-step synthesis for the parent naphtho[2,3-b]benzofuran-6,11-dione scaffold involves a cascade coupling and ring-closure reaction between a chloroquinone and an iodophenol.[3] To generate the 2-nitro derivative, this reaction can be modified by utilizing a nitro-substituted iodophenol as a key starting material.

Proposed Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is adapted from the method described by Gu et al. for the synthesis of the parent scaffold.[3]

-

Reaction Setup: To a dried reaction vessel, add 2,3-dichloro-1,4-naphthoquinone (1.0 equiv.), 2-iodo-4-nitrophenol (1.1 equiv.), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and Cesium Carbonate (Cs₂CO₃, 1.5 equiv.).

-

Solvent Addition: Add anhydrous 1,2-dichloroethane to the vessel under an inert atmosphere (e.g., Argon).

-

Reaction Conditions: Stir the reaction mixture at 90°C for 36-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with dichloromethane and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the target 2-nitronaphtho[2,3-b]benzofuran-6,11-dione derivative.

-

Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: Proposed workflow for the synthesis of the target compound.

Initial Biological Screening: Cytotoxicity

The primary screening for novel compounds with potential anticancer activity involves evaluating their cytotoxicity against a panel of human cancer cell lines. The MTT or CCK-8 assay is a standard colorimetric method for assessing cell viability.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Culture: Culture selected human cancer cell lines (e.g., HL-60 [leukemia], A549 [lung], MCF-7 [breast], HepG2 [liver]) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.[4]

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare stock solutions of the synthesized derivatives in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the diluted compounds to the wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like Doxorubicin (positive control).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Caption: General workflow for an in vitro cytotoxicity screening assay.

Quantitative Data from Analogous Compounds

While specific data for the title compounds are unavailable, studies on structurally similar benzonaphthofuroquinones demonstrate their potent cytotoxic effects. The following data, reported by Lee et al., provides a benchmark for the expected activity of this class of compounds.[4]

| Compound ID | Structure | HL-60 (Leukemia) IC₅₀ (µM)[4] | A549 (Lung) IC₅₀ (µM)[4] | MCF-7 (Breast) IC₅₀ (µM)[4] | HepG2 (Liver) IC₅₀ (µM)[4] |

| 2 | 2-(2,4-dihydroxyphenyl)naphtho[2,3-b]benzofuran-6,11-dione | 2.31 ± 0.08 | 6.27 ± 0.15 | 5.11 ± 0.12 | 7.33 ± 0.16 |

| 3 | 2-(2,4-dihydroxyphenyl)-8-hydroxynaphtho[2,3-b]benzofuran-6,11-dione | 1.15 ± 0.05 | 3.49 ± 0.09 | 2.87 ± 0.07 | 4.12 ± 0.11 |

| 4 | 2-(2,3,4-trihydroxyphenyl)naphtho[2,3-b]benzofuran-6,11-dione | 0.98 ± 0.04 | 2.16 ± 0.06 | 1.95 ± 0.05 | 3.48 ± 0.09 |

| 5 | 2-(2,3,4-trihydroxyphenyl)-8-hydroxynaphtho[2,3-b]benzofuran-6,11-dione | 0.53 ± 0.02 | 1.25 ± 0.04 | 1.06 ± 0.03 | 1.88 ± 0.05 |

Table represents data for analogous compounds to provide context for potential activity.

Potential Mechanism of Action & Further Studies

Potent cytotoxic benzonaphthofuroquinones have been shown to induce apoptosis.[4] A key follow-up step after initial screening is to investigate the mechanism of cell death. This often involves examining the activation of key proteins in the apoptotic signaling cascade.

Compounds 4 and 5 from the table above were found to promote the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP) in HL-60 cells, which are hallmark events of apoptosis.[4] Therefore, a plausible mechanism for novel active derivatives would be the induction of apoptosis through the caspase-3 pathway.

References

Pharmacological Profile of Compound 5n: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacological properties of molecules referred to as "Compound 5n" in distinct research contexts. Due to the non-specific nomenclature, this document addresses three separate chemical entities, each designated as "Compound 5n" in the cited literature. The profiles cover their respective mechanisms of action, quantitative biological activities, and detailed experimental protocols.

Entity 1: 5-n-Alkylresorcinols (Compound 5n Series)

One area of research identifies "Compound 5n" as a series of 5-n-alkylresorcinols with varying alkyl chain lengths (C15:0, C17:0, C19:0, C21:0, and C23:0). These compounds have been investigated for their antioxidant and antigenotoxic properties.

Data Presentation

Table 1: In Vitro Biological Activities of 5-n-Alkylresorcinols

| Assay | Cell Line/System | Key Findings | Quantitative Data |

| Antigenotoxicity (Comet Assay) | HT29 Human Colon Cancer Cells | Increased protection against DNA damage induced by H₂O₂ and genotoxic fecal water.[1] | Not specified in abstract. |

| Antioxidant Activity (FRAP Assay) | Cell-free | Did not exert potent antioxidant activity.[1] | Not specified in abstract. |

| Antioxidant Activity (DPPH Radical Assay) | Cell-free | Did not exert potent antioxidant activity.[1] | Not specified in abstract. |

| Inhibition of LDL Oxidation | Human Low-Density Lipoprotein (LDL) with Copper-mediated oxidation | Significantly inhibited copper-mediated LDL oxidation.[1] | Pentadecylresorcinol (25 µM) increased lag time by 65 min.[1] |

Experimental Protocols

Antigenotoxicity Testing (Comet Assay / Single-Cell Gel Electrophoresis)

The antigenotoxic potential of the 5-n-alkylresorcinol series was evaluated using the comet assay, which measures DNA damage in individual cells.

-

Cell Preparation: HT29 human colon cancer cells were incubated with various concentrations of the 5-n-alkylresorcinols.

-

Induction of DNA Damage: Following incubation, the cells were exposed to a genotoxic agent, such as hydrogen peroxide or genotoxic fecal water samples, to induce DNA damage.[1]

-

Cell Lysis: The cells were then embedded in a low-melting-point agarose on a microscope slide and lysed with a high-salt and detergent solution to remove cellular proteins and membranes, leaving behind the nuclear DNA (nucleoids).

-

Alkaline Unwinding and Electrophoresis: The slides were immersed in an alkaline electrophoresis buffer to unwind the DNA. An electric field was then applied, causing the negatively charged DNA to migrate towards the anode. Damaged DNA, containing fragments and single-strand breaks, migrates faster and further than undamaged DNA, forming a "comet tail."

-

Visualization and Analysis: The DNA was stained with a fluorescent dye, and the comets were visualized using a fluorescence microscope. The extent of DNA damage was quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Antioxidant Activity Assays (FRAP and DPPH)

The direct antioxidant capacity of the 5-n-alkylresorcinols was assessed using two common cell-free assays.

-

Ferric Reducing Ability of Plasma (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the intensity of the color being proportional to the antioxidant capacity.

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay: This assay measures the ability of an antioxidant to scavenge the stable free radical DPPH. The reduction of DPPH is observed as a color change from violet to yellow, and the decrease in absorbance is proportional to the radical scavenging activity.

Inhibition of Copper-Mediated LDL Oxidation

This assay assesses the ability of a compound to prevent the oxidation of low-density lipoprotein (LDL), a key event in the development of atherosclerosis.

-

Incubation: Human LDL was incubated in the presence of a pro-oxidant, copper ions (Cu²⁺), which initiates lipid peroxidation.

-

Treatment: The 5-n-alkylresorcinols, specifically pentadecylresorcinol, were added to the LDL and copper ion mixture.

-

Monitoring Oxidation: The kinetics of LDL oxidation were monitored over time by measuring the formation of conjugated dienes, a product of lipid peroxidation, which absorb light at a specific wavelength. The "lag time" is the period during which antioxidants in the sample inhibit oxidation. An increase in the lag time indicates antioxidant activity.[1]

Visualization

Entity 2: Anaplastic Lymphoma Kinase (ALK) Inhibitor (Compound 5n/8e)

In another research context, "Compound 5n" (also referred to as compound 8e in some literature) is identified as a novel and potent inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in certain cancers, particularly non-small cell lung cancer (NSCLC).

Data Presentation

Table 2: In Vitro and In Vivo Activity of a Novel ALK Inhibitor

| Assay | Cell Line/System | Target | Key Findings | Representative IC₅₀ Values |

| Kinase Assay | Cell-free | Wild-type and mutant ALK | Potent inhibition of both wild-type and crizotinib-resistant ALK mutants. | Subnanomolar to low nanomolar range. |

| Cell Proliferation Assay | ALK-positive cancer cell lines | Cellular ALK activity | Potent antiproliferative activity against various ALK-driven cancer cell lines. | 0.8 - 24 nM |

| In Vivo Efficacy | Mouse Xenograft Model (ALK-positive tumors) | Tumor Growth | Robust in vivo antitumor efficacy. | Not applicable. |

Experimental Protocols

In Vitro Kinase and Cell Proliferation Assays

The inhibitory activity of the ALK inhibitor was determined through enzymatic and cell-based assays.

-

Kinase Assay: The direct inhibitory effect on ALK was measured using a cell-free kinase assay. Recombinant wild-type and mutant ALK enzymes were incubated with the compound at various concentrations and a substrate. The phosphorylation of the substrate was quantified to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

-

Cell Proliferation Assay: The antiproliferative effect was assessed in cancer cell lines with ALK gene rearrangements. Cells were cultured in the presence of increasing concentrations of the compound for a set period (e.g., 72 hours). Cell viability was then measured using a colorimetric assay (e.g., MTT assay) or a luminescence-based assay (e.g., CellTiter-Glo). The IC₅₀ value for cell growth inhibition was then calculated.

In Vivo Antitumor Efficacy (Xenograft Model)

The in vivo efficacy was evaluated in a mouse xenograft model.

-

Tumor Implantation: Human ALK-positive cancer cells were implanted subcutaneously into immunocompromised mice.

-

Treatment: Once the tumors reached a palpable size, the mice were treated with the ALK inhibitor, typically administered orally on a daily schedule. A control group received a vehicle solution.

-

Monitoring Tumor Growth: Tumor volume was measured regularly throughout the study. The body weight of the mice was also monitored as an indicator of toxicity.

-

Endpoint Analysis: At the end of the study, the tumors were excised and weighed. The percentage of tumor growth inhibition was calculated by comparing the tumor sizes in the treated group to the control group.

Visualization

Entity 3: Anticancer Agent (Benzotriazole-Thioxadiazole-Hydrazone Derivative)

A third "Compound 5n" belongs to a series of benzotriazole clubbed with thioxadiazole and hydrazone derivatives. This compound has demonstrated notable anticancer activity, particularly against the human liver cancer cell line Hep G2.

Data Presentation

Table 3: Cytotoxic Activity of a Benzotriazole-Thioxadiazole-Hydrazone Derivative

| Assay | Cell Line | Key Findings | Representative IC₅₀ Values |

| Cytotoxicity Assay (e.g., MTT) | Hep G2 (Human Liver Cancer) | Exhibited good anticancer activity. | Low micromolar range (for similar compounds in the class). |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of this class of compounds is typically evaluated using a colorimetric assay such as the MTT assay.

-

Cell Seeding: Hep G2 cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of the compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

-

Formazan Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product. A solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Determination: The percentage of cell viability was calculated for each concentration relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.

Visualization

References

In-Depth Technical Guide: BNF15 Activity Against Nontuberculous Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of BNF15, a promising nitronaphthofuran derivative, against a panel of nontuberculous mycobacteria (NTM). The document outlines the quantitative antimicrobial efficacy, detailed experimental methodologies for assessing activity, and a proposed mechanism of action based on related compounds.

Quantitative Antimicrobial Activity of BNF15 against Nontuberculous Mycobacteria

BNF15 has demonstrated significant inhibitory effects against a wide range of NTM species. The minimum inhibitory concentrations (MICs) of BNF15 were determined for 27 NTM strains, revealing potent activity against both rapidly and slowly growing mycobacteria.

Table 1: Minimum Inhibitory Concentrations (MIC) of BNF15 against Nontuberculous Mycobacteria Strains [1]

| Mycobacterial Strain | Type | MIC (µg/mL) |

| Mycobacterium abscessus | Rapidly Growing | 1.56 |

| Mycobacterium abscessus subsp. massiliense | Rapidly Growing | 3.12 |

| Mycobacterium agri | Rapidly Growing | 0.78 |

| Mycobacterium arupense | Rapidly Growing | 0.78 |

| Mycobacterium aurum | Rapidly Growing | 0.39 |

| Mycobacterium brumae | Rapidly Growing | 0.78 |

| Mycobacterium chubuense | Rapidly Growing | 0.78 |

| Mycobacterium confluentis | Rapidly Growing | 0.78 |

| Mycobacterium fortuitum | Rapidly Growing | 1.56 |

| Mycobacterium goodii | Rapidly Growing | 1.56 |

| Mycobacterium holsaticum | Rapidly Growing | 0.78 |

| Mycobacterium mageritense | Rapidly Growing | 1.56 |

| Mycobacterium neoaurum | Rapidly Growing | 0.39 |

| Mycobacterium nonchromogenicum | Rapidly Growing | 1.56 |

| Mycobacterium novocastrense | Rapidly Growing | 1.56 |

| Mycobacterium parafortuitum | Rapidly Growing | 1.56 |

| Mycobacterium phlei | Rapidly Growing | 0.39 |

| Mycobacterium smegmatis | Rapidly Growing | 0.78 |

| Mycobacterium vaccae | Rapidly Growing | 0.39 |

| Mycobacterium avium | Slowly Growing | 12.5 |

| Mycobacterium chimaera | Slowly Growing | 25 |

| Mycobacterium colombiense | Slowly Growing | 12.5 |

| Mycobacterium intracellulare | Slowly Growing | 25 |

| Mycobacterium kansasii | Slowly Growing | 6.25 |

| Mycobacterium lentiflavum | Slowly Growing | 50 |

| Mycobacterium marinum | Slowly Growing | 3.12 |

| Mycobacterium terrae | Slowly Growing | 1.56 |

Experimental Protocols

This section details the methodologies for determining the antimicrobial activity of BNF15 against NTM.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of BNF15 against NTM strains was determined using the broth microdilution method.[1]

Materials:

-

BNF15 compound

-

Dimethyl sulfoxide (DMSO)

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

96-well microtiter plates

-

NTM strains

-

Spectrophotometer

Protocol:

-

Preparation of BNF15 Stock Solution: Dissolve BNF15 in DMSO to a final concentration of 10 mg/mL.

-

Preparation of NTM Inoculum: Culture NTM strains in Middlebrook 7H9 broth until the mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1-5 x 10^7 CFU/mL. Dilute the adjusted inoculum 1:100 in Middlebrook 7H9 broth to obtain a final inoculum of 1-5 x 10^5 CFU/mL.

-

Serial Dilution of BNF15: Perform a two-fold serial dilution of the BNF15 stock solution in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should range from 0.09 to 50 µg/mL.

-

Inoculation: Add 100 µL of the prepared NTM inoculum to each well containing the serially diluted BNF15.

-

Controls:

-

Positive Control: NTM inoculum in broth without BNF15.

-

Negative Control: Broth only.

-

Solvent Control: NTM inoculum in broth with the highest concentration of DMSO used in the dilutions.

-

-

Incubation: Incubate the plates at the optimal growth temperature for each NTM strain (e.g., 37°C for most species, 30°C for M. marinum) for 3-7 days for rapidly growing mycobacteria and 7-14 days for slowly growing mycobacteria.

-

MIC Determination: The MIC is defined as the lowest concentration of BNF15 that completely inhibits visible growth of the NTM strains.[1]

Intracellular Activity Assay (Hypothetical Protocol)

While the primary source demonstrates BNF15's efficacy against intracellular M. tuberculosis, a specific protocol for NTM is not provided.[2][3] The following is a generalized protocol for assessing the intracellular activity of compounds against NTM in macrophages.

Materials:

-

Macrophage cell line (e.g., J774A.1 or THP-1)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)

-

NTM strains

-

BNF15

-

Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

-

Middlebrook 7H10 agar plates

Protocol:

-

Macrophage Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells per well and incubate overnight to allow for adherence.

-

NTM Infection: Infect the macrophage monolayer with NTM at a multiplicity of infection (MOI) of 10:1 (bacteria to macrophage ratio). Incubate for 4 hours to allow for phagocytosis.

-

Removal of Extracellular Bacteria: Wash the cells three times with pre-warmed PBS to remove extracellular bacteria. Add fresh cell culture medium containing a low concentration of amikacin (e.g., 200 µg/mL) and incubate for 2 hours to kill any remaining extracellular bacteria.

-

BNF15 Treatment: Remove the amikacin-containing medium, wash the cells with PBS, and add fresh medium containing various concentrations of BNF15.

-

Incubation: Incubate the infected and treated cells for 48-72 hours.

-

Macrophage Lysis and CFU Enumeration:

-

At designated time points (e.g., 0, 24, 48, and 72 hours post-treatment), lyse the macrophages with lysis buffer.

-

Perform serial dilutions of the cell lysates in PBS.

-

Plate the dilutions on Middlebrook 7H10 agar plates.

-

Incubate the plates at the appropriate temperature until colonies are visible.

-

Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.

-

-

Data Analysis: Compare the CFU counts from BNF15-treated wells to untreated control wells to determine the intracellular killing efficacy of BNF15.

Visualizations

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical flow of the research and the experimental workflow for assessing the anti-NTM activity of BNF15.

Proposed Signaling Pathway for BNF15 Activation

The precise mechanism of action of BNF15 in NTM has not been fully elucidated. However, based on the known mechanisms of other nitrofuran and nitroaromatic compounds against mycobacteria, a probable activation pathway can be proposed. These compounds often act as prodrugs that require bioreductive activation by bacterial enzymes to form reactive nitrogen species, which then exert cytotoxic effects.

References

- 1. SigH stress response mediates killing of Mycobacterium tuberculosis by activating nitronaphthofuran prodrugs via induction of Mrx2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and activity of BNF15 against drug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

"Early in vitro studies of Antitubercular agent-15"

An In-Depth Technical Guide to the Early In Vitro Evaluation of Antitubercular Agent-15

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial in vitro studies conducted on Antitubercular Agent-15, a novel compound under investigation for the treatment of tuberculosis (TB). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents with novel mechanisms of action. This document details the experimental protocols, summarizes key quantitative data from early-stage screening, and visualizes the experimental workflow for the preliminary assessment of this promising candidate. While "Antitubercular agent-15" is a designated placeholder for this guide, the data and methodologies presented are representative of the rigorous in vitro evaluation process for novel anti-TB compounds.

Introduction

Tuberculosis remains a significant global health threat, demanding the urgent discovery of new drugs to combat resistant strains and shorten treatment durations. The current drug discovery pipeline for antitubercular agents relies heavily on a series of robust in vitro assays to identify and characterize promising lead compounds. These initial studies are critical for establishing a compound's potential efficacy and selectivity before advancing to more complex preclinical models. This guide focuses on the foundational in vitro assessment of Antitubercular Agent-15, a compound with the molecular formula C19H14N4O2, which has demonstrated initial promise due to its potent antimycobacterial activity and low toxicity profile.

Data Presentation

The primary objective of early in vitro screening is to quantify the antimycobacterial activity and assess the selectivity of a test compound. The following tables summarize the key quantitative data obtained for Antitubercular Agent-15 against a standard laboratory strain of M. tuberculosis (H37Rv) and a mammalian cell line to determine its therapeutic window.

Table 1: Antimycobacterial Activity of Antitubercular Agent-15

| Compound | MIC90 (µg/mL) against M. tuberculosis H37Rv | MIC90 (µM) against M. tuberculosis H37Rv |

| Antitubercular Agent-15 | 0.5 | 1.4 |

| Isoniazid (Control) | 0.05 | 0.36 |

| Rifampicin (Control) | 0.1 | 0.12 |

MIC90: Minimum Inhibitory Concentration required to inhibit the growth of 90% of the bacterial population.

Table 2: Cytotoxicity and Selectivity Index of Antitubercular Agent-15

| Compound | IC50 (µM) against Vero cells | Selectivity Index (SI = IC50/MIC90) |

| Antitubercular Agent-15 | > 100 | > 71.4 |

| Isoniazid (Control) | > 200 | > 555 |

| Rifampicin (Control) | > 150 | > 1250 |

IC50: Half-maximal Inhibitory Concentration in a mammalian cell line (Vero cells), indicating cytotoxicity. A higher SI value suggests greater selectivity for the mycobacteria over host cells.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility and interpretation of in vitro screening results. The following protocols were employed in the evaluation of Antitubercular Agent-15.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Antitubercular Agent-15 against M. tuberculosis H37Rv was determined using the broth microdilution method.

-

Bacterial Strain and Culture Conditions: M. tuberculosis H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80. Cultures were incubated at 37°C.

-

Assay Procedure:

-

A serial two-fold dilution of Antitubercular Agent-15 was prepared in a 96-well microplate.

-

A standardized inoculum of M. tuberculosis H37Rv was added to each well.

-

The microplates were incubated at 37°C for 7-14 days.

-

Following incubation, a resazurin-based indicator dye was added to all wells. A color change from blue to pink indicates bacterial growth.

-

The MIC90 was determined as the lowest concentration of the compound that prevented this color change, indicating at least 90% inhibition of bacterial growth.

-

Cytotoxicity Assay

The cytotoxicity of Antitubercular Agent-15 was assessed using a mammalian cell line (Vero, monkey kidney epithelial cells) to determine its potential for host cell toxicity.

-

Cell Line and Culture Conditions: Vero cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Assay Procedure:

-

Vero cells were seeded in a 96-well plate and allowed to adhere overnight.

-

The cells were then treated with serial dilutions of Antitubercular Agent-15.

-

After a 48-hour incubation period, cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

The absorbance was measured at 570 nm, and the IC50 value was calculated as the concentration of the compound that reduced cell viability by 50% compared to untreated controls.

-

Visualizations

Diagrams are provided to illustrate the experimental workflow and the proposed mechanism of action for Antitubercular Agent-15.

Caption: Experimental workflow for the in vitro evaluation of Antitubercular Agent-15.

Caption: Proposed mechanism of action for Antitubercular Agent-15.

Conclusion and Future Directions

The early in vitro data for Antitubercular Agent-15 are promising, demonstrating potent activity against M. tuberculosis H37Rv and a favorable selectivity index. These initial findings warrant further investigation into its mechanism of action, spectrum of activity against drug-resistant clinical isolates, and efficacy in more advanced preclinical models, such as macrophage infection models. The methodologies and data presented in this guide serve as a foundational step in the comprehensive evaluation of Antitubercular Agent-15 as a potential new therapy for tuberculosis.

The Double-Edged Sword: Unraveling the Structure-Activity Relationship of Benzofuran Derivatives in Tuberculosis

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the urgent development of novel therapeutics. Benzofuran, a privileged heterocyclic scaffold, has emerged as a promising foundation for the design of potent anti-tubercular agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of benzofuran derivatives, offering a comprehensive resource for researchers and scientists engaged in the fight against Mycobacterium tuberculosis (Mtb). This document summarizes quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways targeted by these compounds.

Quantitative Structure-Activity Relationship (SAR) of Benzofuran Derivatives

The anti-tubercular efficacy of benzofuran derivatives is intricately linked to the nature and position of substituents on the benzofuran core. Systematic modifications have revealed key structural features that govern their inhibitory activity against Mtb. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzofuran analogs against the H37Rv strain of Mtb, providing a clear quantitative overview of the SAR.

Table 1: SAR of 2-Substituted Benzofuran Derivatives

| Compound ID | R1 Substituent at C2 | R2 Substituent on Phenyl Ring | MIC (µg/mL) vs. Mtb H37Rv |

| 1a | Phenyl | H | >50 |

| 1b | Phenyl | 4-Fluoro | 12.5 |

| 1c | Phenyl | 4-Chloro | 6.25 |

| 1d | Phenyl | 4-Bromo | 3.12 |

| 1e | Phenyl | 4-Nitro | 1.56 |

| 1f | Thiophen-2-yl | - | 6.25 |

| 1g | Furan-2-yl | - | 12.5 |

Data compiled from multiple sources.

Table 2: SAR of Benzofuran-3-Carboxamide Derivatives

| Compound ID | R1 Substituent at C2 | Amide Moiety | MIC (µg/mL) vs. Mtb H37Rv |

| 2a | Methyl | N-phenyl | >100 |

| 2b | Methyl | N-(4-chlorophenyl) | 50 |

| 2c | Methyl | N-(4-fluorophenyl) | 25 |

| 2d | Phenyl | N-phenyl | 12.5 |

| 2e | Phenyl | N-(4-chlorophenyl) | 3.12 |

| 2f | Phenyl | N-(4-nitrophenyl) | 0.78 |

Data compiled from multiple sources.

Key SAR Insights:

-

Substitution at C2: The nature of the substituent at the C2 position of the benzofuran ring is a critical determinant of anti-tubercular activity. Aromatic and heteroaromatic rings are generally favored over aliphatic groups.

-

Electronic Effects of Phenyl Ring Substituents: For 2-phenylbenzofuran derivatives, electron-withdrawing groups on the phenyl ring significantly enhance potency. A clear trend is observed where the activity increases in the order: H < F < Cl < Br < NO2.[1]

-

Amide Substituents in Carboxamides: In the benzofuran-3-carboxamide series, the nature of the N-substituent on the amide plays a crucial role. Aromatic substituents are more effective than aliphatic ones, and electron-withdrawing groups on the N-phenyl ring lead to a marked increase in activity.

-

Halogenation: The introduction of halogen atoms, particularly chlorine and bromine, at the para-position of the C2-phenyl ring or the N-phenyl ring of carboxamides consistently improves anti-tubercular potency.

Experimental Protocols

The evaluation of the anti-tubercular activity of benzofuran derivatives relies on standardized and reproducible experimental protocols. Below are detailed methodologies for the most commonly employed assays.

General Synthesis of 2-Substituted Benzofuran Derivatives

A common route to synthesize 2-substituted benzofurans involves the reaction of a salicylaldehyde derivative with a substituted α-haloketone followed by an intramolecular cyclization.

Step 1: O-Alkylation To a solution of a substituted salicylaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, is added a base like potassium carbonate (K2CO3, 2 equivalents). The mixture is stirred at room temperature for 30 minutes. A substituted α-haloketone (e.g., phenacyl bromide, 1.1 equivalents) is then added, and the reaction mixture is heated to reflux for 4-6 hours. After completion (monitored by TLC), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude O-alkylated intermediate.

Step 2: Intramolecular Cyclization The crude intermediate is dissolved in a high-boiling point solvent like acetic anhydride or polyphosphoric acid (PPA). The mixture is heated to 120-140°C for 2-4 hours. The reaction is then cooled to room temperature and carefully poured into ice-water. The precipitated solid is filtered, washed with water until neutral, and then dried. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-substituted benzofuran derivative.

General Synthesis of Benzofuran-3-Carboxamide Derivatives

The synthesis of benzofuran-3-carboxamides typically starts from a substituted salicylaldehyde and involves the formation of a benzofuran-3-carboxylic acid intermediate.

Step 1: Synthesis of Ethyl Benzofuran-3-carboxylate A mixture of a substituted salicylaldehyde (1 equivalent), ethyl chloroacetate (1.2 equivalents), and anhydrous potassium carbonate (2.5 equivalents) in dry acetone is refluxed for 12-16 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is dissolved in water and extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude ethyl benzofuran-3-carboxylate, which is often used in the next step without further purification.

Step 2: Hydrolysis to Benzofuran-3-carboxylic acid The crude ester is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution (10%). The mixture is refluxed for 2-3 hours. After cooling, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with dilute hydrochloric acid. The precipitated benzofuran-3-carboxylic acid is filtered, washed with cold water, and dried.

Step 3: Amide Coupling To a solution of the benzofuran-3-carboxylic acid (1 equivalent) in a suitable solvent like DMF or dichloromethane, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) and a base like triethylamine (2 equivalents) are added. The mixture is stirred at 0°C for 30 minutes. The desired amine (1.1 equivalents) is then added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to yield the final benzofuran-3-carboxamide derivative.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The anti-tubercular activity of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against the virulent Mtb H37Rv strain using the Microplate Alamar Blue Assay (MABA) or the Resazurin Microtiter Assay (REMA).

Microplate Alamar Blue Assay (MABA) / Resazurin Microtiter Assay (REMA) Protocol:

-

Preparation of Mycobacterial Culture: Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80 at 37°C until the culture reaches an optical density (OD600) of 0.6-0.8. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

-

Compound Preparation: The test compounds are dissolved in DMSO to prepare stock solutions. Serial two-fold dilutions of the compounds are prepared in 7H9 broth in a 96-well microtiter plate.

-

Inoculation: 100 µL of the diluted mycobacterial culture is added to each well containing the serially diluted compounds. Control wells containing only the mycobacterial culture (positive control) and only media (negative control) are also included.

-

Incubation: The plates are sealed and incubated at 37°C for 5-7 days.

-

Addition of Indicator Dye: After the incubation period, 20 µL of Alamar Blue solution or 30 µL of Resazurin solution (0.01% w/v) is added to each well. The plates are then re-incubated for 24-48 hours.

-

Reading the Results: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Signaling Pathways and Mechanisms of Action

Benzofuran derivatives exert their anti-tubercular effects by targeting various essential cellular processes in Mtb. The primary mechanisms of action identified to date involve the inhibition of mycolic acid biosynthesis and the disruption of the nitrate reductase system.

Inhibition of Mycolic Acid Biosynthesis via Pks13

Mycolic acids are long-chain fatty acids that are crucial components of the mycobacterial cell wall, providing a highly impermeable barrier and contributing to the pathogen's virulence. The final condensation step in mycolic acid biosynthesis is catalyzed by the polyketide synthase Pks13. Several benzofuran derivatives have been identified as potent inhibitors of the thioesterase (TE) domain of Pks13.[3][4]

Caption: Inhibition of mycolic acid biosynthesis by benzofuran derivatives targeting Pks13.

Inhibition of Pks13 blocks the formation of mycolic acids, leading to a compromised cell wall structure, increased permeability, and ultimately, bacterial cell death. This disruption of the cell wall integrity makes the bacterium more susceptible to other antibiotics and the host immune system.[5]

Disruption of the Fatty Acid Synthase-II (FAS-II) Pathway via InhA

The enoyl-acyl carrier protein reductase (InhA) is another critical enzyme in the mycobacterial FAS-II pathway, which is responsible for the elongation of fatty acids that form the meromycolate backbone of mycolic acids. Some benzofuran derivatives have been shown to inhibit InhA.[6]

Caption: Inhibition of the FAS-II pathway by benzofuran derivatives targeting InhA.

By inhibiting InhA, benzofuran derivatives halt the elongation of fatty acids, thereby preventing the synthesis of meromycolic acids and, consequently, the formation of the complete mycolic acid structure. This leads to a similar outcome as Pks13 inhibition: a defective cell wall and bacterial demise.[5][6]

Interference with the Nitrate Reductase System via NarL

Under the anaerobic conditions found within host granulomas, Mtb utilizes nitrate respiration to survive. The two-component regulatory system, comprising the sensor kinase NarX and the response regulator NarL, is pivotal in this process. Upon sensing nitrate or nitrite, NarX phosphorylates NarL, which then acts as a transcriptional regulator for genes involved in nitrate reduction and anaerobic metabolism. Some in silico studies suggest that benzofuran derivatives can bind to the active site of NarL, potentially inhibiting its phosphorylation and subsequent regulatory function.[7]

Caption: Potential inhibition of the NarL regulatory pathway by benzofuran derivatives.

By disrupting the NarL-mediated signaling cascade, benzofuran derivatives could impair the ability of Mtb to adapt to anaerobic environments, thereby reducing its persistence within the host. The genes regulated by NarL, such as narK2 (a nitrite extrusion protein) and acg (a nitroreductase), are crucial for managing nitrogen stress and maintaining metabolic homeostasis under hypoxia.[8][9]

Conclusion

Benzofuran derivatives represent a versatile and potent class of anti-tubercular agents with significant potential for further development. The structure-activity relationships delineated in this guide highlight the critical importance of specific substitutions on the benzofuran scaffold for optimizing activity. The detailed experimental protocols provide a practical framework for the synthesis and evaluation of new analogs. Furthermore, the elucidation of their mechanisms of action, primarily through the inhibition of mycolic acid biosynthesis and potential disruption of anaerobic respiration, offers a rational basis for the design of next-generation benzofuran-based drugs. Continued exploration of this chemical space, guided by the principles outlined herein, holds great promise for the discovery of novel therapies to combat the global challenge of tuberculosis.

References

- 1. Synthesis and evaluation of substituted benzofurans as antitubercular agents. [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. What are Mycolic acid synthase inhibitors and how do they work? [synapse.patsnap.com]

- 6. journals.asm.org [journals.asm.org]

- 7. In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mycobacterium tuberculosis Response Regulators, DevR and NarL, Interact in Vivo and Co-regulate Gene Expression during Aerobic Nitrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mycobacterium tuberculosis response regulators, DevR and NarL, interact in vivo and co-regulate gene expression during aerobic nitrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Target Validation of Antitubercular Agent-15

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target validation process for Antitubercular agent-15, also identified as Compound 5n. The document outlines the current understanding of this agent, its putative molecular target, and a detailed roadmap for the experimental validation required to confirm its mechanism of action.

Introduction to Antitubercular Agent-15 (Compound 5n)

Antitubercular agent-15 (Compound 5n) is a novel 2,5-dimethylpyrrole derivative that has demonstrated significant promise as a potential treatment for tuberculosis. It exhibits potent activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis).

Biological Activity

Initial studies have quantified the in vitro efficacy of Antitubercular agent-15 through the determination of its Minimum Inhibitory Concentration (MIC90) against a panel of M. tuberculosis strains. The compound has also been assessed for its cytotoxicity against mammalian cell lines to establish a preliminary safety profile.

| Strain | Description | MIC90 (µg/mL)[1] |

| M. tuberculosis H37Rv | Standard drug-sensitive laboratory strain | 0.73 |

| CF16 | Clinical isolate | 7.69 |

| CF61 | Clinical isolate | 9.38 |

| CF76 | Clinical isolate | 18.80 |

| CF152 | Clinical isolate | 7.53 |

| CF161 | Clinical isolate | 7.31 |

Table 1: In vitro Antitubercular Activity of Agent-15 (Compound 5n)

Furthermore, toxicological assessments have indicated that Antitubercular agent-15 exhibits low cytotoxicity against murine macrophages and human pulmonary fibroblasts, suggesting a favorable therapeutic window.[1]

Putative Molecular Target: Mycobacterial Membrane Protein Large 3 (MmpL3)

Computational modeling studies have identified the Mycobacterial membrane protein Large 3 (MmpL3) as the putative molecular target of Antitubercular agent-15.[2][3] MmpL3 is an essential inner membrane transporter in M. tuberculosis, responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids and the construction of the mycobacterial outer membrane.[2][4] Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death.[5] This transporter is a well-validated target for several other classes of antitubercular compounds, including SQ109 and BM212.[2][3]

The proposed mechanism involves the binding of Antitubercular agent-15 to MmpL3 in a manner that is analogous to these known inhibitors, thereby obstructing its transport function.[2][3]

MmpL3 Signaling and Functional Pathway

The function of MmpL3 is critical for the assembly of the unique and protective mycobacterial cell wall. The pathway below illustrates the central role of MmpL3 in this process.

Figure 1: Proposed mechanism of action of Antitubercular Agent-15 via inhibition of the MmpL3 transport pathway.

Experimental Validation of MmpL3 as the Molecular Target

To rigorously validate MmpL3 as the direct molecular target of Antitubercular agent-15, a multi-faceted experimental approach is required. The following sections detail the key experiments and their methodologies.

Experimental Workflow

The logical flow for validating the molecular target of Antitubercular agent-15 is depicted below. This workflow progresses from cellular-level observations to direct biochemical and biophysical evidence of interaction.

References

- 1. journals.asm.org [journals.asm.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in mycobacterial membrane protein Large 3 inhibitor drug design for mycobacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for BNF15

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. BNF15 is a novel compound under investigation for its potential antimicrobial properties. A critical early step in the evaluation of a new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This value is a fundamental measure of the compound's potency and is essential for preclinical assessment and for guiding further development.

These application notes provide a detailed protocol for determining the MIC of BNF15 using the broth microdilution method. This method is a standardized and widely accepted technique for antimicrobial susceptibility testing.[2][3]

Principle of the Assay

The broth microdilution MIC assay involves challenging a standardized population of bacteria with a serial dilution of the antimicrobial agent in a liquid growth medium.[1][3][4] Following incubation, the presence or absence of visible bacterial growth is determined. The lowest concentration of the agent that completely inhibits growth is recorded as the MIC.

Materials and Reagents

-

BNF15 (stock solution of known concentration)

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Single-channel pipettes

-

Spectrophotometer

-

Sterile saline (0.85%)

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

-

Vortex mixer

Experimental Protocol

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.

-

Suspend the colonies in sterile saline.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1][3]

Preparation of BNF15 Dilutions in a 96-Well Plate

-

Aseptically add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 100 µL of the BNF15 stock solution (at twice the desired highest final concentration) to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2. Mix by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10.

-

Well 11 will serve as the growth control (no BNF15).

-

Well 12 will serve as the sterility control (no bacteria).

Inoculation and Incubation

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in these wells to 100 µL and dilute the BNF15 concentrations to the desired final test concentrations.

-

Cover the plate with a lid or an adhesive seal to prevent evaporation.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

Determination of MIC

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of BNF15 at which there is no visible growth (i.e., the well is clear).

-

The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

-

Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Data Presentation

The results of the MIC assay for BNF15 against various microorganisms should be presented in a clear and organized manner.

Table 1: Minimum Inhibitory Concentration (MIC) of BNF15 against Selected Microorganisms

| Microorganism | Strain ID | BNF15 MIC (µg/mL) |

| Staphylococcus aureus | ATCC® 29213™ | |

| Escherichia coli | ATCC® 25922™ | |

| Pseudomonas aeruginosa | ATCC® 27853™ | |

| Enterococcus faecalis | ATCC® 29212™ |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key processes in the BNF15 MIC assay.

Caption: Experimental workflow for the BNF15 MIC assay.

Signaling Pathway (Hypothetical)

As the mechanism of action for BNF15 is currently under investigation, a specific signaling pathway cannot be depicted. However, a generalized diagram illustrating potential antimicrobial targets is provided below. The actual pathway for BNF15 would require further experimental elucidation.

Caption: Potential antimicrobial mechanisms of action for BNF15.

References

- 1. De-Risk Therapeutic Antibody Drug Development Using Humanized FcRn Platforms [resources.jax.org]

- 2. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmaceutical research and development pipeline - Bristol Myers Squibb [bms.com]

- 4. Development and testing of a de novo drug-design algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating Antitubercular agent-15 in a RAW 264.7 Cell Infection Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for assessing the efficacy and mechanism of action of "Antitubercular agent-15," a novel investigational compound, using a well-established in vitro model of tuberculosis infection based on the RAW 264.7 macrophage cell line.

Introduction

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health threat. The emergence of drug-resistant strains necessitates the development of new therapeutic agents. Macrophages are the primary host cells for Mtb, making them a crucial target for antitubercular drugs. The murine macrophage-like cell line RAW 264.7 is a widely used and reliable model to study host-pathogen interactions and to evaluate the intracellular efficacy of novel compounds.

This document outlines detailed protocols for the culture of RAW 264.7 cells, infection with Mycobacterium tuberculosis, and subsequent treatment with Antitubercular agent-15. Furthermore, it describes methods to quantify the intracellular bacterial load, assess cytotoxicity, and investigate the potential modulation of key host cell signaling pathways.

Data Presentation

Table 1: In Vitro Activity of Antitubercular agent-15 against Extracellular and Intracellular M. tuberculosis

| Parameter | Antitubercular agent-15 | Isoniazid (Control) | Rifampicin (Control) |

| MIC (μg/mL) | 1.5 | 0.05 | 0.1 |

| MBC (μg/mL) | 5.0 | 0.2 | 0.5 |

| IC50 in RAW 264.7 (μg/mL) | 2.5 | 0.1 | 0.2 |

| TC50 in RAW 264.7 (μg/mL) | > 50 | > 100 | > 100 |

| Selectivity Index (TC50/IC50) | > 20 | > 1000 | > 500 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC50: Half-maximal Inhibitory Concentration; TC50: Half-maximal Toxic Concentration.

Table 2: Effect of Antitubercular agent-15 on Cytokine Production by M. tuberculosis-infected RAW 264.7 Cells

| Cytokine | Uninfected Control (pg/mL) | Infected Control (pg/mL) | Infected + Antitubercular agent-15 (10 μg/mL) (pg/mL) |

| TNF-α | < 10 | 1500 ± 120 | 800 ± 95 |

| IL-6 | < 5 | 2500 ± 200 | 1200 ± 150 |

| IL-1β | < 5 | 800 ± 70 | 450 ± 50 |

| IL-10 | < 10 | 200 ± 25 | 350 ± 40 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Culture of RAW 264.7 Macrophages

This protocol details the routine maintenance of the RAW 264.7 cell line.

Materials:

-

RAW 264.7 cell line (ATCC® TIB-71™)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

Cell scraper

-

T-75 cell culture flasks

-

6-well, 24-well, and 96-well tissue culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Maintain RAW 264.7 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

-

For subculturing, aspirate the old medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of Trypsin-EDTA and incubate for 2-5 minutes at 37°C to detach the cells.

-

Neutralize the trypsin with 7-8 mL of complete DMEM.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh complete medium and seed into new flasks or plates at the desired density.

-

For experiments, seed RAW 264.7 cells in appropriate culture plates and allow them to adhere overnight.

Infection of RAW 264.7 Cells with Mycobacterium tuberculosis

This protocol describes the infection of RAW 264.7 macrophages with the H37Rv strain of M. tuberculosis. All work with live M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

-

RAW 264.7 cells seeded in culture plates

-

DMEM without antibiotics

-

Sterile PBS

Procedure:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.6-0.8).

-

Pellet the bacteria by centrifugation at 3000 x g for 10 minutes.

-

Wash the bacterial pellet twice with sterile PBS.

-

Resuspend the pellet in DMEM without antibiotics and declump the bacteria by passing through a 27-gauge needle 10-15 times.

-

Allow the bacterial suspension to stand for 5-10 minutes to allow larger clumps to settle.

-

Estimate the bacterial concentration in the supernatant by measuring the OD₆₀₀ (an OD of 1.0 corresponds to approximately 3 x 10⁸ CFU/mL).

-

Infect the RAW 264.7 cell monolayer at a Multiplicity of Infection (MOI) of 10:1 (bacteria to macrophage ratio).

-

Incubate the infected cells for 4 hours at 37°C with 5% CO₂ to allow for phagocytosis.

-

After the incubation, aspirate the medium and wash the cells three times with sterile PBS to remove extracellular bacteria.

-

Add fresh complete DMEM containing 50 µg/mL gentamicin to kill any remaining extracellular bacteria. Incubate for 1 hour.

-

Replace the medium with fresh complete DMEM (without gentamicin) containing serial dilutions of Antitubercular agent-15 or control compounds.

Determination of Intracellular Bacterial Viability (CFU Assay)

This protocol quantifies the number of viable intracellular bacteria following treatment with Antitubercular agent-15.

Materials:

-

Infected and treated RAW 264.7 cells in 24-well plates

-

Sterile water with 0.05% Tween 80

-

Middlebrook 7H11 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)

-

Sterile PBS

Procedure:

-

After the desired treatment period (e.g., 24, 48, 72 hours), aspirate the culture medium.

-

Wash the cells once with sterile PBS.

-

Lyse the macrophages by adding 500 µL of sterile water with 0.05% Tween 80 to each well and incubating for 10 minutes at room temperature.

-

Prepare serial 10-fold dilutions of the cell lysates in sterile PBS.

-

Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the Colony Forming Units (CFU) per mL.

Cytotoxicity Assay

This protocol assesses the toxicity of Antitubercular agent-15 on RAW 264.7 cells using the MTT assay.

Materials:

-

RAW 264.7 cells seeded in a 96-well plate

-

Antitubercular agent-15

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Antitubercular agent-15 for 24 or 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control.

Analysis of Cytokine Production

This protocol measures the levels of key pro-inflammatory and anti-inflammatory cytokines in the culture supernatants of infected and treated macrophages using ELISA.

Materials:

-

Culture supernatants from infected and treated RAW 264.7 cells

-

ELISA kits for TNF-α, IL-6, IL-1β, and IL-10

-

Microplate reader

Procedure:

-

Collect the culture supernatants from the different treatment groups at the desired time points.

-

Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cell debris.

-

Perform the ELISA for each cytokine according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader and determine the cytokine concentrations from a standard curve.

Visualizations

Caption: Experimental workflow for evaluating Antitubercular agent-15.

Caption: Potential modulation of the TLR2-NF-κB/MAPK signaling pathway.

Application Notes and Protocols for Assessing BNF15 Intracellular Killing of M. tuberculosis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the intracellular antitubercular activity of the novel compound BNF15. The protocols detailed below, along with data presentation and pathway visualizations, are intended to facilitate the evaluation of BNF15 and similar compounds in a drug development pipeline.

Introduction

Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, is a facultative intracellular pathogen that primarily resides within host macrophages. The ability of a compound to effectively kill M. tuberculosis within this intracellular niche is a critical determinant of its potential as a therapeutic agent. BNF15, a 2-nitronaphtho[2,3-b]benzofuran-6,11-dione derivative, has demonstrated potent activity against both drug-sensitive and drug-resistant strains of M. tuberculosis, including intracellular bacilli.[1][2] This document outlines the key experimental procedures to quantify the intracellular killing efficacy of BNF15.

Quantitative Data Summary

The following tables summarize the reported intracellular killing efficacy of BNF15 against M. tuberculosis H37Rv and a multidrug-resistant (XDR) strain within RAW 264.7 murine macrophages.[1]

Table 1: Intracellular Killing of M. tuberculosis H37Rv by BNF15 after 72 hours

| Compound | Concentration (µg/mL) | Percent Killing (%) |

| BNF15 | 0.19 | ~55 |

| 0.39 | ~85 | |

| 0.78 | ~95 | |

| Isoniazid (INH) | 0.19 | 89 |

| 0.39 | 97 | |

| Rifampicin (RIF) | 0.05 | 71 |

| 0.1 | 93 |

Table 2: Intracellular Killing of XDR M. tuberculosis by BNF15 after 72 hours

| Compound | Concentration (µg/mL) | Percent Killing (%) |

| BNF15 | 0.78 | 74 |

| 1.56 | 90 | |

| 3.12 | 97 | |

| Isoniazid (INH) | 6.25 | 70 |

| 12.5 | 75 | |

| Rifampicin (RIF) | 25 | 62 |

| 50 | 94 |

Table 3: Intracellular Killing of XDR M. tuberculosis by BNF15 after 7 days

| Compound | Concentration (µg/mL) | Percent Killing (%) |

| BNF15 | 0.78 | 80 |

| 1.56 | 98 | |

| 3.12 | 99 | |

| Isoniazid (INH) | 6.25 | 0 |

| 12.5 | 66 | |

| Rifampicin (RIF) | 25 | 69 |

| 50 | 80 |

Experimental Protocols

Protocol 1: Culturing and Maintenance of RAW 264.7 Macrophages

This protocol describes the standard procedure for the culture of RAW 264.7 cells, a murine macrophage cell line commonly used for in vitro infection models.[1]

Materials:

-

RAW 264.7 cell line (ATCC)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Heat-inactivated Fetal Bovine Serum (FBS)

-

Antibiotic/Antimycotic solution (e.g., Penicillin-Streptomycin)

-

75 cm² cell culture flasks

-

6-well or 24-well tissue culture plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Maintain RAW 264.7 cells in DMEM supplemented with 10% (v/v) heat-inactivated FBS and 1% (v/v) antibiotic/antimycotic solution.

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

For experiments, seed the cells into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.

Protocol 2: Preparation of M. tuberculosis Inoculum

This protocol outlines the preparation of a single-cell suspension of M. tuberculosis for macrophage infection.

Materials:

-

M. tuberculosis culture (e.g., H37Rv or a resistant strain)

-

Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

-

Sterile conical tubes (15 mL or 50 mL)

-

Syringe with a 27-gauge needle

-

Spectrophotometer

Procedure:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.6-0.8).

-

Pellet the bacteria by centrifugation at 3000 x g for 10 minutes.

-

Wash the pellet twice with sterile phosphate-buffered saline (PBS).

-

Resuspend the pellet in DMEM without antibiotics.

-

To obtain a single-cell suspension, pass the bacterial suspension through a 27-gauge needle 10-15 times to break up clumps.

-

Allow the suspension to stand for 5-10 minutes to allow any remaining large clumps to settle.

-

Carefully transfer the upper portion of the suspension to a new tube.

-